1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the piperidine ring: This step often involves hydrogenation or cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and may have similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring and may have similar chemical reactivity
Uniqueness
1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[2-[6-[ethyl(methyl)amino]pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-4-17(3)15-9-8-13(11-16-15)14-7-5-6-10-18(14)12(2)19/h8-9,11,14H,4-7,10H2,1-3H3 |
InChI Key |
MNPDLKUFXHLTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC=C(C=C1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
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